2-Methyl-2-propanethiol
Overview
Description
2-Methyl-2-propanethiol, a thiol derivative of isobutane, is a compound of interest due to its various industrial applications and role in synthetic chemistry. Its study encompasses synthesis methods, molecular structure analysis, physical and chemical properties, and chemical reactivity.
Synthesis Analysis
2-Methyl-2-propanethiol's synthesis has been explored through various chemical pathways, including the synthesis of derivatives like 2-(methylthio)propane-1,3-dithiol, which possess insecticidal properties similar to structurally related nereistoxin and are synthesized from propane-1,3-dithiol derivatives (Jacobsen & Pedersen, 1983). Additionally, methods for synthesizing coenzyme M analogues have been developed, highlighting the versatility of 2-methyl-2-propanethiol derivatives in biochemical processes (Gunsalus, Romesser, & Wolfe, 1978).
Molecular Structure Analysis
The molecular structure of 2-methyl-2-propanethiol and its derivatives has been investigated through various spectroscopic techniques. Proton magnetic resonance (PMR) studies reveal molecular reorientation about the C–S axis, providing insights into its molecular dynamics at different phases (Smith, 1969).
Chemical Reactions and Properties
Chemical reactions involving 2-methyl-2-propanethiol include thermal decomposition, where it decomposes into hydrogen sulfide, elemental sulfur, isobutylene, and isobutane under specific conditions. A free radical chain type decomposition mechanism has been proposed for these reactions (Thompson, Meyer, & Ball, 1952). Furthermore, studies on the kinetics of thiol desulfurization on Mo(110) surfaces provide insights into its reactivity and potential applications in catalysis (Wiegand, Uvdal, & Friend, 1992).
Physical Properties Analysis
The physical properties of 2-methyl-1-propanethiol, including its thermodynamic properties across different states (solid, liquid, vapor), have been extensively studied. The measurements encompass heat capacity, triple point temperature, heat of fusion, vapor pressure, and standard heat of formation, providing a comprehensive understanding of its physical behavior (Scott et al., 1958).
Chemical Properties Analysis
The chemical properties of 2-methyl-2-propanethiol are characterized by its reactions to form various derivatives and complexes. For instance, the preparation of metal dithiocarbamate derivatives demonstrates its ability to form complexes with metals, indicating its utility in coordination chemistry and potential applications in catalysis (Halimehjani et al., 2015).
Scientific Research Applications
Thermal Decomposition : Thompson, Meyer, and Ball (1952) reported that thermal decomposition of 2-methyl-2-propanethiol in a quartz tube yields hydrogen sulfide, isobutylene, and isobutane. A free radical chain type decomposition mechanism was proposed for this process (Thompson, Meyer, & Ball, 1952).
Kinetics in Thiol Desulfurization : Wiegand, Uvdal, and Friend (1992) discovered that the kinetics for desulfurization of 2-methyl-2-propanethiol increase with its coverage, yielding products like isobutane and butene (Wiegand, Uvdal, & Friend, 1992).
Chemisorption on Surfaces : Wang, Hush, and Reimers (2007) studied the chemisorption of 2-methyl-2-propanethiol on Au(111) surfaces, noting its unique properties in preventing surface pitting and stabilizing the adsorbate structure (Wang, Hush, & Reimers, 2007).
Molecular Reorientation and Self-Diffusion : Smith (1969) observed that 2-methyl-2-propanethiol exhibits molecular reorientation and self-diffusion in different phases, with self-diffusion being quenched upon transition from one phase to another due to lattice structure change (Smith, 1969).
Oxidation in Light Oil Sweetening : Xia, Su, and Qian (1995) studied the oxidation mechanism of mixed thiols in light oil sweetening, noting the accelerated oxidation of 2-methyl-2-propanethiol by ethanethiol and its application in industrial sweetening operations (Xia, Su, & Qian, 1995).
Thermodynamic Properties : McCullough et al. (1953) researched the thermodynamic properties of solid 2-methyl-2-propanethiol, including its heat capacity across a range of temperatures and the transition heats at various temperatures (McCullough et al., 1953).
Molecular Conformations and Chemical Thermodynamics : Scott et al. (1958) studied the molecular conformations of 2-methyl-1-propanethiol and its chemical thermodynamic properties, finding a small energy difference between its rotational isomers (Scott et al., 1958).
Dielectric Properties and Molecular Dynamics : Kondo (1965) and Szcześniak (1986) explored the dielectric properties of 2-methyl-2-propanethiol and its molecular dynamics and phase transitions, respectively, revealing insights into its behavior in various states (Kondo, 1965) (Szcześniak, 1986).
Modified Clays in Desulfurization : Oliveira et al. (2020) demonstrated the effective use of modified KSF clays in desulfurizing fuels, noting the formation of H2S or 2-propanethiol during the process (Oliveira et al., 2020).
Safety And Hazards
Future Directions
There are ongoing studies on 2-Methyl-2-propanethiol. For instance, a study by Hartwig, A; MAK Commission; Arand, Michael (2023) evaluated data for 2-methyl-2-propanethiol considering all toxicological end points . Another study by George W. Smith conducted Proton Magnetic Resonance Studies of 2‐Methyl‐2‐Propanethiol .
properties
IUPAC Name |
2-methylpropane-2-thiol | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXCDAVJEZZYLT-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S, Array | |
Record name | TERT-BUTYL MERCAPTAN | |
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Record name | 2-METHYL-2-PROPANETHIOL | |
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DSSTOX Substance ID |
DTXSID0026418 | |
Record name | t-Butyl mercaptan | |
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Molecular Weight |
90.19 g/mol | |
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Physical Description |
Tert-butyl mercaptan is a foul-smelling organosulfur compound which is a colorless, clear liquid at ambient temperatures. It is primarily used as an odorant for natural gas, and it has an odor threshold of less than 0.33 ppb. Non-toxic at the very low concentrations used in natural gas, but the smell can cause nausea at concentrations as low as 2-3 ppm. The pure chemical is highly flammable and may cause skin and eye irritation upon direct exposure., Liquid, Liquid with a strong skunky odor; [Merck Index] Clear colorless liquid with an unpleasant odor; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Record name | 2-Propanethiol, 2-methyl- | |
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Record name | 2-METHYL-2-PROPANETHIOL | |
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Boiling Point |
149-153 °F at 760 mmHg (NFPA, 2010), 63.7-64.2 °C, 64 °C | |
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Record name | 2-METHYL-2-PROPANETHIOL | |
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Flash Point |
less than -20 °F (NFPA, 2010), <-20 °F (<-29 °C) (closed cup), -26 °C c.c. | |
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Solubility |
Insoluble (NFPA, 2010), Slightly sol in water; very sol in alcohol, ether, liquid hydrogen sulfide, Very soluble in acetone; soluble in carbon tetrachloride | |
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Density |
0.8 (NFPA, 2010) - Less dense than water; will float, 0.79426 at 25 °C/4 °C, Relative density (water = 1): 0.80 | |
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Vapor Density |
3.1 (NFPA, 2010) - Heavier than air; will sink (Relative to Air), 3.1 (Air= 1), Relative vapor density (air = 1): 3.1 | |
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Vapor Pressure |
142.5 mmHg at 68 °F (ICSC, 2023), 181.0 [mmHg], 181 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 19.0 | |
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Product Name |
tert-Butyl mercaptan | |
Color/Form |
Mobile liquid, COLORLESS LIQUID | |
CAS RN |
75-66-1, 16528-55-5 | |
Record name | TERT-BUTYL MERCAPTAN | |
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Record name | 2-Propanethiol, 2-methyl- | |
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Record name | 2-methylpropane-2-thiol | |
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Melting Point |
-32 °F (ICSC, 2023), -0.5 °C, Heat of fusion at melting point = 2.0782X10+7 J/kmol, 0 °C | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | T-BUTYL MERCAPTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYL-2-PROPANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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